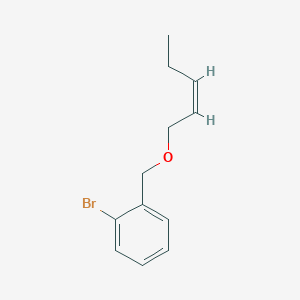![molecular formula C10H10O2S B7991203 5-(Allylthio)benzo[d][1,3]dioxole](/img/structure/B7991203.png)
5-(Allylthio)benzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Allylthio)benzo[d][1,3]dioxole is an organic compound with the molecular formula C10H10O2S It is a derivative of benzo[d][1,3]dioxole, featuring an allylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allylthio)benzo[d][1,3]dioxole typically involves the nucleophilic substitution reaction of 3,4-dihydroxybenzaldehyde with allylthiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Allylthio)benzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allylthio group or to modify the dioxole ring.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-allylated products or modified dioxole derivatives.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the reagent used.
Scientific Research Applications
5-(Allylthio)benzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiparasitic and cytotoxic effects.
Mechanism of Action
The mechanism of action of 5-(Allylthio)benzo[d][1,3]dioxole involves its interaction with molecular targets such as enzymes and receptors. For instance, its antitumor activity is believed to be due to the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Allylbenzo[d][1,3]dioxole
- 5-(Methylthio)benzo[d][1,3]dioxole
- 5-(Ethylthio)benzo[d][1,3]dioxole
Uniqueness
5-(Allylthio)benzo[d][1,3]dioxole is unique due to the presence of the allylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-prop-2-enylsulfanyl-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-2-5-13-8-3-4-9-10(6-8)12-7-11-9/h2-4,6H,1,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLPIVZLHUUBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde](/img/structure/B7991128.png)

![3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol](/img/structure/B7991132.png)







![1-[2-(Dimethylamino)phenyl]-1-cyclopropyl ethanol](/img/structure/B7991197.png)

![1-Bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991215.png)
